molecular formula C12H10N10O4S B15005219 4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide

4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide

Cat. No.: B15005219
M. Wt: 390.34 g/mol
InChI Key: YSTZZYKLDVFMAQ-UHFFFAOYSA-N
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Description

4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a triazole, tetrazole, and benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the triazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The triazole and tetrazole rings are coupled via a sulfanyl linkage, often using thiol reagents and coupling agents like dicyclohexylcarbodiimide (DCC).

    Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating mixtures under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Materials Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structural features suggest potential antimicrobial activity, which can be explored through biological assays.

    Cancer Research: The presence of nitro and triazole groups may confer anticancer properties, making it a candidate for drug development.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide is likely multifaceted, involving interactions with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzylamine: Similar structure but with a benzylamine group.

Uniqueness

The uniqueness of 4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H10N10O4S

Molecular Weight

390.34 g/mol

IUPAC Name

4-[5-[[2-(2-amino-2-oxoethyl)-5-nitro-1,2,4-triazol-3-yl]sulfanyl]tetrazol-1-yl]benzamide

InChI

InChI=1S/C12H10N10O4S/c13-8(23)5-20-11(15-10(17-20)22(25)26)27-12-16-18-19-21(12)7-3-1-6(2-4-7)9(14)24/h1-4H,5H2,(H2,13,23)(H2,14,24)

InChI Key

YSTZZYKLDVFMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)SC3=NC(=NN3CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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